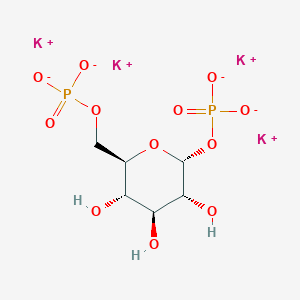

Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose

Vue d'ensemble

Description

The research on tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose involves the study of glycosylphosphate residues and their synthesis. Paper discusses the synthesis of a linear tetra(N-acetylglucosaminyl)triphosphate, which is a fragment of the capsular antigen of E. coli K51. This compound is synthesized using a step-by-step approach with the H-phosphonate method. The process starts with p-nitrophenyl 2-acetamido-4,6-di-O-benzoyl-2-deoxy-beta-D-glucopyranoside and involves several chemical reactions, including coupling, oxidation, and deprotection steps, to obtain the final tetramer.

Synthesis Analysis

The synthesis of the tetramer described in paper is complex and involves multiple steps. Starting with a protected glucopyranoside, the elongation cycle includes coupling with an H-phosphonate derivative, followed by oxidation with iodine and deprotection using cerium ammonium nitrate. The final product is isolated through anion-exchange chromatography. This method demonstrates the intricate process of synthesizing biopolymer fragments that mimic natural bacterial antigens.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose, paper provides insight into the molecular structure of a related compound, the co-crystallised α- and β-anomers of 2,3,4,6-tetra-O-acetyl-d-glucopyranose. This study reveals that the α- and β-anomers can form a solid solution with random distribution in the hydrogen-bonded chains of molecules. The crystalline structure is maintained in the solid solution, which is an unexpected phenomenon given the differences in molecular packing of the parent compounds.

Chemical Reactions Analysis

The synthesis process described in paper involves several chemical reactions that are crucial for the formation of the glycosylphosphate residues. These reactions include the coupling of protected glucopyranoside with an H-phosphonate derivative, oxidation to form the phosphate linkage, and deprotection to reveal the active hydroxyl groups. The precise control of these reactions is essential for the successful synthesis of the desired oligomer.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized oligomers are characterized using NMR spectroscopy, as mentioned in paper . The 1H, 13C, and 31P NMR spectra provide detailed information about the structure and purity of the synthesized compounds. These properties are critical for confirming the identity of the synthesized oligomers and for understanding their potential interactions with biological systems.

Applications De Recherche Scientifique

Inhibition of Endotoxin Response

Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose has shown promise as an endotoxin antagonist. A study by Mullarkey et al. (2003) demonstrated that this compound can inhibit the toxic effects of endotoxin, a major immunostimulatory component of the outer cell membrane of Gram-negative bacteria. The compound was effective in inhibiting lipopolysaccharide (LPS)-mediated activation of human myeloid cells, mouse tissue culture macrophage cell lines, and human or animal whole blood. This demonstrates its potential as a therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).

Synthesis and Evaluation of Oligosaccharide Analogues

Research by Liao et al. (2018) involved the synthesis of oligomeric 1,5-dithio-d-glucopyranose derivatives as analogues of β-(1→3)-glucans. These compounds were found to inhibit the staining of human neutrophils and mouse macrophages, suggesting their potential in therapeutic applications. The study highlighted the significance of the pyranoside ring and glycosidic oxygen in the compounds, emphasizing their role in the interaction with the carbohydrate-binding domains of receptors (Liao, Vetvicka, & Crich, 2018).

Glycosylation Techniques

Kim et al. (2008) explored the use of tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose in glycosylation techniques. Their study detailed an efficient glycosylation method employing this compound, demonstrating its utility in the synthesis of protected glycosides. The research provided insight into the stereoselective nature of the glycosylation process and the potential applications of this compound in the synthesis of complex sugar molecules (Kim et al., 2008).

Structural Analysis and Characterization

The compound has been utilized in structural studies and characterization of various complexes. For instance, a study by Wu et al. (2004) described the crystal structure of a polyoxomolybdate coordinated by glycine ligands, where tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose played a critical role in the formation and stabilization of the molecular network (Wu et al., 2004).

Propriétés

IUPAC Name |

tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRXVCAVDXBPQT-QMKHLHGBSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10K4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584032 | |

| Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |

CAS RN |

91183-87-8 | |

| Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

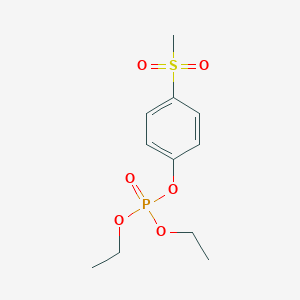

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)